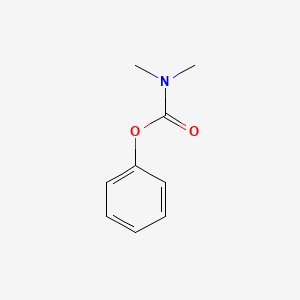

苯基N,N-二甲基甲酰胺

描述

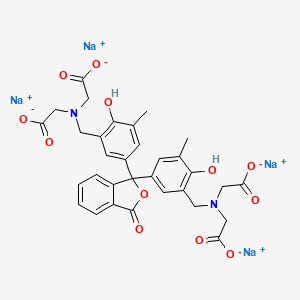

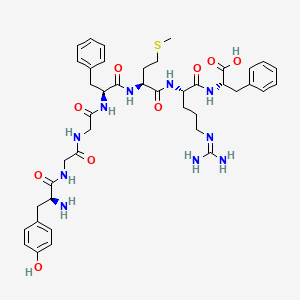

Phenyl N,N-dimethylcarbamate is a chemical compound with the linear formula C9H11NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of carbamate esters, including Phenyl N,N-dimethylcarbamate, has been studied extensively. A phosgene-free flow-system synthesis of carbamates in the reaction of various amines with dimethyl carbonate has been presented . The iron-chrome catalyst TZC-3/1 was found to be the most active leading to approx. 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .

Molecular Structure Analysis

The molecular structure of Phenyl N,N-dimethylcarbamate is represented by the linear formula C9H11NO2 . Its molecular weight is 165.194 .

Chemical Reactions Analysis

The reaction of amines with organic carbonates such as dimethyl carbonate proceeds as follows: R N H 2 + R ’ O C ( O) O R ’ → ( c a t.) R N H C ( O) O R ’ + R ’ O H (1) R’\u2009=\u2009alkyl, aryl . This is an environmentally benign synthetic route to carbamate esters .

Physical And Chemical Properties Analysis

Phenyl N,N-dimethylcarbamate has a density of 1.1±0.1 g/cm3 . Its boiling point is 234.3±13.0 °C at 760 mmHg .

科学研究应用

1. 神经保护和阿尔茨海默病治疗中的应用

苯基N,N-二甲基甲酰胺衍生物,如二甲基甲酸2,3-双N,N-二甲基甲酰氧基-6-(4-乙基哌嗪-1-甲酰)-苯酯(SP-04),在神经保护治疗中显示出潜力。SP-04是治疗阿尔茨海默病(AD)的有希望候选药物,因为它抑制乙酰胆碱酯酶活性并诱导乙酰胆碱水平增加。此外,SP-04及其代谢物对抗Ab42毒性提供神经保护,并保护神经元和大鼠脑线粒体免受各种线粒体呼吸链复合物毒素的伤害。这表明SP-04的多靶点方法可能是一种新颖的AD治疗策略(Lecanu et al., 2010)。

2. 化学品和药品合成中的作用

甲基N-苯基甲酸酯(MPC)是使用苯基N,N-二甲基甲酰胺衍生物合成的,是聚氨酯和其他化学品生产中的重要中间体。已进行了关于MPC的非光气合成的研究,探索了各种方法,如苯胺的氧化羰基化和二甲基碳酸酯的氨解(K. Ta, 2013)。此外,已开发了用于从苯胺和二甲基碳酸酯高效合成MPC的非均相锌烷基羧酸盐催化剂,表现出高活性和可回收性(Yi Wang & Bo Liu, 2015)。

3. 农业应用

苯基N,N-二甲基甲酰胺衍生物已被评估为杀虫剂的协同剂,特别是对抗有机磷抗性水稻莎壁蛾。某些取代芳基N,N-二甲基甲酰胺酸酯表现出协同作用,增强了杀虫剂如硫菌硫磷和吡虫啉甲的有效性(Takashi & Shishido, 2010)。

4. 环境监测和安全

苯基N,N-二甲基甲酰胺衍生物用于检测谷物样品中的氨基甲酸酯,如氨基甲酸甲酯和氟硼氨基甲酸甲酯。已开发了基于纳米碳黑的丝网印刷传感器(CB-SPEs)用于电化学检测这些化合物,表现出有效性、可重复性和抗污染性。这些传感器具有低成本和在食品安全监测中的应用潜力的优势(F. Della Pelle et al., 2018)。

5. 腐蚀抑制

含有甲基取代的苯基二硫代甲酰胺化合物,包括苯基N,N-二甲基甲酰胺的衍生物,已被研究作为酸性溶液中钢的腐蚀抑制剂。这些抑制剂吸附在钢表面上,提供稳定性和高抑制效率,使它们成为工业应用中防止钢腐蚀的潜在候选物(N. Kıcır等,2016)。

6. 光物理性质和应用

与苯基N,N-二甲基甲酰胺相关的N-苯基咔唑已被研究其光物理性质,展示出高三重态能量和在光动力过程中用作感光剂的潜力。这些研究突出了咔唑的潜在药理应用,包括其在神经保护和治疗阿尔茨海默病中的作用(C. Ramirez et al., 2020)。

作用机制

While specific information on the mechanism of action for Phenyl N,N-dimethylcarbamate was not found, carbamate esters in general are known to have wide applications in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals and can also be used as protecting groups for amine functionality .

安全和危害

未来方向

While specific future directions for Phenyl N,N-dimethylcarbamate were not found, carbamate esters in general are being studied for their potential applications in various fields. For instance, they are being explored as synergists for organophosphorus insecticides against organophosphorus-resistant rice stem borers .

属性

IUPAC Name |

phenyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOHNZJKOAODMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219981 | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl dimethylcarbamate | |

CAS RN |

6969-90-0 | |

| Record name | Carbamic acid, N,N-dimethyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

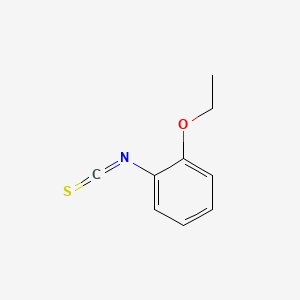

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights can be derived from the 13C NMR analysis of phenyl N,N-dimethylcarbamate?

A1: [] 13C NMR analysis of phenyl N,N-dimethylcarbamate, along with its para- and meta-substituted derivatives, revealed that the carbamate group (OCON(CH3)2) acts as a "mild" substituent on the aromatic ring. This conclusion stems from the good correlation observed using Dual Substituent Parameter (DSP) analysis, suggesting a limited resonance effect from the carbamate moiety. [1 - "13C NMR spectra of p- and m-substituted phenyl N-methyl- and phenyl N,N-dimethyl-carbamates" - https://www.semanticscholar.org/paper/0ca340da911d3ae25c49a1f1895707b1522905e4]

Q2: How does the hydrophobicity of phenyl N,N-dimethylcarbamate relate to its structure and what implications does this have for its biological activity?

A2: [] Researchers studied the relationship between the structure of substituted phenyl N,N-dimethylcarbamates and their hydrophobicity (logP, 1-octanol-water partition coefficient) using reversed-phase liquid chromatography. The study found that while logP correlates well with chromatographic capacity factors (log k') in organic-rich eluents, the relationship becomes more complex in water-rich environments. This complexity arises from the hydrogen-bonding ability of the carbamate group, highlighting the need to consider both hydrophobic and hydrogen-bonding interactions when predicting the biological activity of this class of compounds. [2 - "Hydrophobicity Parameters Determined by Reversed-Phase Liquid Chromatography. XI. Prediction of log P Values for Phenyl N-Methyl and Phenyl N, N-Dimethylcarbamates" - https://www.semanticscholar.org/paper/0617d531dcf3c884611a522f4922efab2b854322]

Q3: What information is available regarding the solvolysis of phenyl N,N-dimethylcarbamates?

A3: [, ] While limited information is available in the provided abstracts, studies have been conducted on the solvolysis of phenyl N,N-dimethylcarbamates in both alkaline and acidic media. These studies likely provide insights into the stability and reactivity of these compounds under different chemical conditions. [3 - "CARBAMATES PART 5, SOLVOLYSIS OF PHENYL N,N-DIMETHYLCARBAMATES IN ALKALINE AND ACID MEDIA" - https://www.semanticscholar.org/paper/0ea90f05c3f19cd562b37e07329419c162af154f, 6 - "Solvolysis of phenyl N,N-dimethylcarbamates in alkaline and acid media" - https://www.semanticscholar.org/paper/6f39d991f7bfb4313ff4ef9c9823c78fda7cbc3e]

Q4: How does phenyl N,N-dimethylcarbamate relate to insecticide resistance in insects?

A4: [] Research on house flies (Musca domestica) showed that insects can develop resistance to insecticides containing phenyl N,N-dimethylcarbamate. This resistance stems from the flies' ability to detoxify the insecticide, potentially through enhanced metabolic pathways. Interestingly, this resistance development also confers cross-resistance to other carbamate insecticides, suggesting a common mechanism. This finding has implications for insecticide development and management, emphasizing the need for novel compounds and strategies to combat resistance. [5 - "The Development and Characterization of Resistance to Carbamate Insecticides in the House Fly, Musca domestica" - https://www.semanticscholar.org/paper/5788d58a9b2df50d9825e948a83d37a6f11521cc]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)